N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chlorobenzamide is a useful research compound. Its molecular formula is C21H21ClN2O3 and its molecular weight is 384.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Insights
The synthesis of related heterocyclic systems, such as dibenzo[b,f][1,4]oxazepines, involves atom-economical processes like tandem aromatic nucleophilic substitution–Smiles rearrangement–denitrocyclization. These methods provide access to rare heterocyclic systems as single regioisomers, highlighting the compound's synthetic versatility and the potential for creating diverse derivatives with varied biological activities (A. Sapegin et al., 2012).
Photophysical Properties
Compounds with the benzoxazepine moiety, including variations such as 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, exhibit unique photophysical properties. These nonplanar oxazapolyheterocycles show strong blue emission in dichloromethane, suggesting applications in optical materials and fluorescent markers (Petr P. Petrovskii et al., 2017).
Molecular Structure and Quantum Chemical Studies
The molecular structures of benzimidazole-tethered oxazepine hybrids have been synthesized and characterized, with studies including X-ray diffraction, molecular electrostatic potential (MEP) maps, and nonlinear optical (NLO) properties investigations. These studies reveal the compounds' potential in electronic applications and as materials for NLO technologies (A. Almansour et al., 2016).
Antibacterial and Anticancer Activity
Benzoxepine-1,2,3-triazole hybrids have shown promising results as antibacterial agents, particularly against Gram-negative bacteria like Escherichia coli. Additionally, these compounds displayed cytotoxicity against lung and colon cancer cell lines, indicating their potential in developing new therapeutic agents (Naveen Kuntala et al., 2015).
Enzyme Inhibition
Compounds containing the [1,4]oxazepine moiety have been identified as potent inhibitors of human carbonic anhydrases, a therapeutic target for several conditions. The primary sulfonamide functionality enables both the construction of the oxazepine ring and acts as an enzyme inhibitor, showcasing the dual utility of these compounds in medicinal chemistry (A. Sapegin et al., 2018).
Properties
IUPAC Name |
3-chloro-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-4-10-24-17-12-16(23-19(25)14-6-5-7-15(22)11-14)8-9-18(17)27-13-21(2,3)20(24)26/h4-9,11-12H,1,10,13H2,2-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXWKHSSFQIGSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)N(C1=O)CC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.